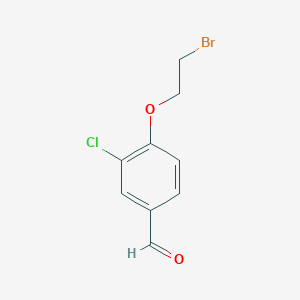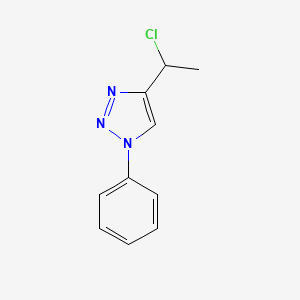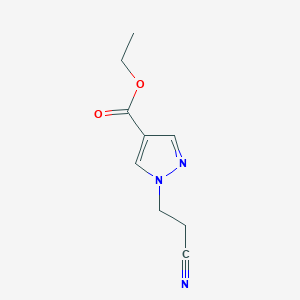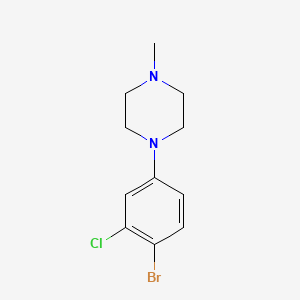![molecular formula C9H9BrN2O B1378379 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-67-0](/img/structure/B1378379.png)
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1427503-67-0. It has a molecular weight of 241.09 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 . This code provides a unique identifier for the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.09 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Formation
5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key compound used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the formation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. This process involves the formation of nitrilimine intermediates which undergo intramolecular 1,3-dipolar cycloaddition, resulting in tricyclic heterocycles in good yields (El-Nabi, 2004).
Antibacterial Activity
A variant of this compound, pyrrolo[2,3-b]pyridines, has been synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showing potential antibacterial activity in vitro. This discovery highlights the compound's relevance in medicinal chemistry, particularly in the development of new antibacterial agents (Toja et al., 1986).
Synthesis of Pyrrolylpyridines from Alkynes and Isothiocyanates
Research has shown that the combination of pyrrole and pyridine rings in a single molecule enhances their intrinsic useful properties and can give rise to new ones. This compound has been used in the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, showcasing its versatility in organic synthesis (Nedolya et al., 2015).
Development of 2,3-Dihydro-1H-Pyrrolo[1,2-a]Indoles
The compound plays a role in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, a process involving intramolecular nucleophilic aromatic substitution. This method has been useful in the preparation of complex heterocyclic structures, demonstrating the compound's utility in advanced organic synthesis (Kametani et al., 1976).
Heterocyclic Synthesis Applications
This compound is instrumental in synthesizing a variety of heterocyclic compounds, including those with potential medicinal applications. This includes the synthesis of melatonin analogues derived from furo[2,3-b]- and [2,3-c]pyridines, showcasing the compound's significance in the synthesis of biologically active molecules (Poel et al., 2002).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of tumors .
Pharmacokinetics
Its molecular weight is 24109 , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Análisis Bioquímico
Biochemical Properties
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the FGFR (fibroblast growth factor receptor) pathway, which is often dysregulated in cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of target enzymes, such as kinases, preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCFVYXAPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


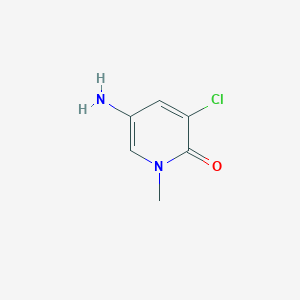

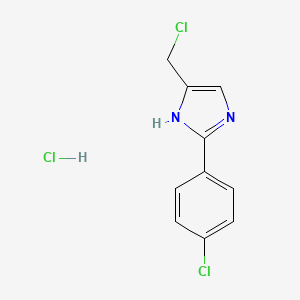
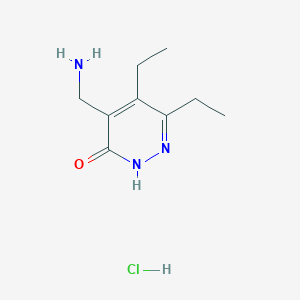


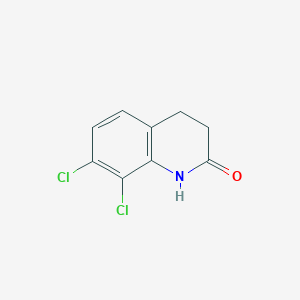
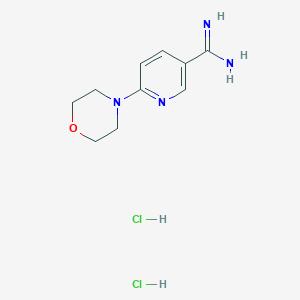
![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
